![molecular formula C20H23NO2 B2364250 N-[(4-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide CAS No. 864383-74-4](/img/structure/B2364250.png)
N-[(4-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a carboxamide, which is an organic compound that contains the functional group CONH2. The presence of the methoxy group (OCH3) and phenyl group (C6H5) suggests that this compound may have properties similar to other aromatic ethers and amides .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving amines, carboxylic acids, or their derivatives .Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the presence of the phenyl and methoxy groups, which can participate in various interactions such as pi stacking and dipole-dipole interactions .Chemical Reactions Analysis
The reactivity of this compound could be influenced by the presence of the amide group, which can participate in various reactions such as hydrolysis and reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could impact its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
- A study by Deady and Devine (2006) describes the synthesis of novel heterocyclic systems, including compounds related to N-[(4-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide. These compounds exhibited typical pyrrole-type reactivity, indicating their potential in chemical synthesis and structural analysis (Deady & Devine, 2006).
Pharmacological Screening
- Ukrainets et al. (2019) conducted pharmacological screening on a series of hetaryl-3-carboxylic acid derivatives. Their study found a clear relationship between the spatial structure of these compounds, which include variants of N-[(4-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide, and biological activity. Certain enantiomers exhibited analgesic and anti-inflammatory activities (Ukrainets et al., 2019).
Bioactivity and Antimicrobial Studies
- Vasu et al. (2005) investigated the bioactivity of thiophene-3-carboxamide derivatives, closely related to N-[(4-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide. These compounds showed antibacterial and antifungal activities, with significant intermolecular interactions contributing to their bioactivity (Vasu et al., 2005).
Applications in Imaging and PET Ligands
- Gao et al. (2008) synthesized carbon-11-labeled carboxamide derivatives, including analogs of N-[(4-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide, as potential PET radioligands for imaging dopamine D3 receptors. This research highlights the potential application of these compounds in medical imaging and neuroscience (Gao et al., 2008).
Anticancer and Cytotoxicity Research
- Hassan et al. (2014) explored the cytotoxic activity of pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, which include structures similar to N-[(4-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide. Their research contributes to understanding the potential anticancer applications of these compounds (Hassan et al., 2014).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-23-18-11-9-16(10-12-18)15-21-19(22)20(13-5-6-14-20)17-7-3-2-4-8-17/h2-4,7-12H,5-6,13-15H2,1H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNTWENMGQQSMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2(CCCC2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


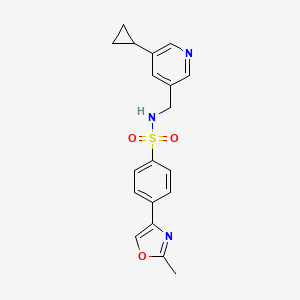
![6-butyl-4-(4-ethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2364173.png)
![1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea](/img/structure/B2364174.png)
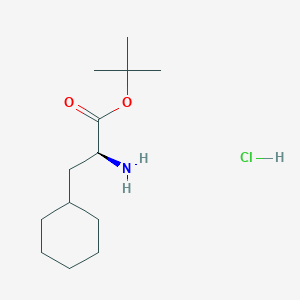
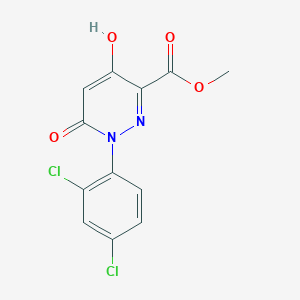
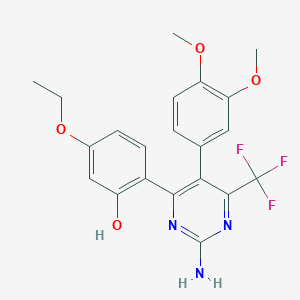
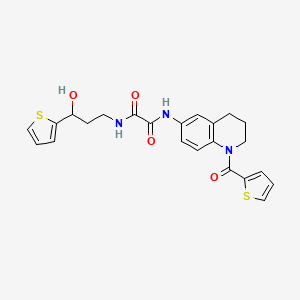

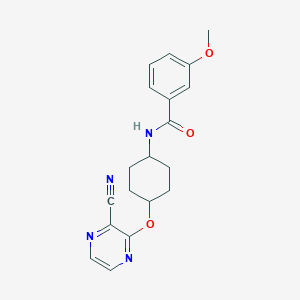
![ethyl 2-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate](/img/structure/B2364186.png)
![N-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]ethanesulfonamide](/img/structure/B2364187.png)
![2-[3-(benzenesulfonyl)-6-ethoxy-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2364188.png)
![(E)-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2364190.png)